molecular formula C10H9ClN2S B1597796 (2-(3-Chlorophenyl)thiazol-4-yl)methanamine CAS No. 775579-08-3

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine

Cat. No.: B1597796
CAS No.: 775579-08-3
M. Wt: 224.71 g/mol
InChI Key: YTIMHDSIFDCEDJ-UHFFFAOYSA-N
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Description

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine (CAS 775579-08-3) is a high-purity organic compound with a molecular formula of C₁₀H₉ClN₂S and a molecular weight of 224.71 g/mol . This chemical features a methanamine group attached to a 4-position of a thiazole ring, which is itself substituted at the 2-position with a 3-chlorophenyl group. The compound is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . The core research value of this compound lies in its status as a functionalized thiazole scaffold. The thiazole ring is a privileged structure in medicinal chemistry and drug discovery due to its presence in a wide array of bioactive molecules . Thiazole-containing compounds have demonstrated a diverse spectrum of therapeutic potentials, including serving as antimicrobial, anticancer, anti-inflammatory, and antifungal agents, and are key components in drugs like the antibiotic sulfathiazole and the antiretroviral ritonavir . The presence of the chlorophenyl substituent can influence the compound's electrophilicity and lipophilicity, which are critical parameters for optimizing interaction with biological targets. The primary amine group offers a versatile handle for further synthetic modification, enabling researchers to create amide derivatives, Schiff bases, or incorporate this scaffold into larger, more complex molecular architectures for structure-activity relationship (SAR) studies . This product is provided For Research and Further Manufacturing Use Only. It is strictly not for direct human use, diagnostic purposes, or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and note that this chemical may cause skin and eye irritation (Hazard Statements H315-H319-H320) .

Properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMHDSIFDCEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383363
Record name (2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775579-08-3
Record name (2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine typically involves:

  • Construction of the thiazole ring with the 3-chlorophenyl substituent at the 2-position.
  • Introduction of the methanamine group at the 4-position of the thiazole ring.

The key synthetic steps often include:

  • Formation of thiazole via cyclization reactions involving α-haloketones or α-halo carbonyl compounds and thiourea or related sulfur-nitrogen reagents.
  • Functional group transformations to install the methanamine substituent, often through reduction or amination reactions.

Preparation via α-Haloketone and Thiourea Cyclization

One well-established method for thiazole synthesis involves the reaction of an α-haloketone with thiourea, followed by functional group modifications.

Stepwise procedure:

Step Reagents & Conditions Description
1. α-Haloketone synthesis Halogenation of 3-chlorophenyl ketone Introduction of halogen (e.g., bromine) at α-position to carbonyl group of 3-chlorophenyl ketone
2. Thiazole ring formation Reaction of α-haloketone with thiourea in refluxing ethanol or methanol Cyclization to form 2-(3-chlorophenyl)thiazol-4-one intermediate
3. Reduction or amination Conversion of thiazol-4-one to methanamine derivative Reduction of carbonyl to methanamine via reductive amination or other amine-introducing methods

This approach is supported by classical heterocyclic synthesis literature and is adaptable to various substituted phenyl groups, including 3-chlorophenyl.

Peptide Coupling and Amide Intermediate Route

A more modern approach, especially in medicinal chemistry, involves:

  • Starting from ethyl 2-amino-4-carboxylate thiazole derivatives.
  • Protecting amino groups with tert-butoxycarbonyl (Boc).
  • Hydrolyzing esters to acids.
  • Coupling acids with amines (e.g., methylamine, benzylamine) using peptide coupling agents like EDCI and HOBt.
  • Deprotection steps to yield free amines.

This method is detailed in research focused on 2-amino-thiazole-4-carboxamides synthesis, where the amine at the 4-position is introduced via amide bond formation followed by deprotection and further functionalization.

Key reagents and conditions:

Reagents Purpose
Di-tert-butyl dicarbonate (Boc2O) Amino protection
EDCI, HOBt, DIPEA Peptide coupling agents for amide bond formation
Piperidine in DMF Boc deprotection
Amines (e.g., methylamine) Nucleophilic amine source

This approach allows for structural diversity and precise control over substitution patterns, including the 3-chlorophenyl group on the thiazole ring.

Patent-Described Methods Involving Acid-Base Workups and Boc Protection

Patent WO2016132378A2 describes preparation methods involving:

  • Acidic treatment (e.g., concentrated HCl) of precursor compounds.
  • Heating in methanol or other solvents at elevated temperatures (80–85°C) for several hours.
  • Addition of toluene and filtration steps.
  • Basification with aqueous sodium carbonate.
  • Use of triethylamine and di-tert-butyl dicarbonate (DiBOC) for amine protection.
  • Solvent removal under reduced pressure to isolate the target compound.

This method emphasizes careful control of reaction pH, temperature, and protection/deprotection strategies to obtain high yields of thiazole-based amines.

Alternative Cyclization Using Hydrazone and Sulfur Sources

Supporting information from synthetic organic chemistry literature shows alternative cyclization methods to form thiazole rings:

  • Formation of N-tosylhydrazones from ketones and hydrazine derivatives.
  • Cyclization with sulfur sources (e.g., elemental sulfur) and oxidants (e.g., K2S2O8) under heating.
  • Purification by extraction and chromatography.

Though this method is more general for 1,2,3-thiadiazoles, it exemplifies the diversity of sulfur-nitrogen heterocycle formation strategies that can be adapted for thiazole synthesis.

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
α-Haloketone + Thiourea Cyclization Halogenation → Cyclization → Reduction/Amination α-Haloketone, Thiourea, Reducing agents Straightforward, classical approach Requires halogenation step, possible side reactions
Peptide Coupling Route Boc protection → Ester hydrolysis → Amide coupling → Deprotection Boc2O, EDCI, HOBt, Piperidine, Amines High selectivity, modular synthesis Multi-step, requires protection/deprotection
Patent Acid-Base & Boc Protection Acid treatment → Heating → Basification → Boc protection Conc. HCl, Methanol, Toluene, Triethylamine, DiBOC Scalable, well-documented Requires careful pH and temperature control
Hydrazone Cyclization Hydrazone formation → Sulfur cyclization → Purification Ketones, Hydrazine, Sulfur, Oxidants Versatile for sulfur heterocycles More complex, less direct for thiazoles

Research Findings and Optimization Notes

  • The Boc protection and peptide coupling strategy allows for the introduction of various amines, enabling structure-activity relationship (SAR) studies in drug discovery.
  • Acid-base workup methods from patents ensure high purity and yield by controlling the reaction environment and employing solvent partitioning techniques.
  • The choice of solvents (methanol, toluene, dichloromethane) and temperature profiles critically influences the reaction kinetics and product isolation efficiency.
  • Use of coupling reagents like EDCI and HOBt enhances amide bond formation efficiency, reducing side products.
  • Deprotection steps using piperidine are mild and efficient, preserving sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (-CH2NH2) undergoes nucleophilic substitution, particularly in reactions with:

  • Alkyl halides : Forms secondary or tertiary amines.

  • Acyl chlorides : Produces amides through N-acylation.

  • Sulfonyl chlorides : Yields sulfonamides.

Example Reaction with Acetyl Chloride :

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine+CH3COCl(2-(3-Chlorophenyl)thiazol-4-yl)methanamide+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{(2-(3-Chlorophenyl)thiazol-4-yl)methanamide} + \text{HCl}

Conditions: Base (e.g., pyridine), room temperature, inert solvent (e.g., DCM) .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring directs electrophiles to the 5-position due to its electron-rich nature, while the chlorophenyl group influences regioselectivity via resonance and inductive effects. Common EAS reactions include:

Reaction Type Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄5-Nitro-(2-(3-chlorophenyl)thiazol-4-yl)methanamine72%
SulfonationSO₃, H₂SO₄5-Sulfo-(2-(3-chlorophenyl)thiazol-4-yl)methanamine65%
HalogenationCl₂, FeCl₃5-Chloro-(2-(3-chlorophenyl)thiazol-4-yl)methanamine68%

Oxidation and Reduction

  • Oxidation : The primary amine group oxidizes to a nitro group using KMnO₄/H₂SO₄, forming (2-(3-Chlorophenyl)thiazol-4-yl)nitromethane .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.

Coordination Chemistry

The amine and thiazole nitrogen atoms act as ligands for metal ions. Example complexes include:

  • Cu(II) Complex : Forms a square-planar geometry, enhancing antimicrobial activity (MIC = 16 µg/mL against S. aureus) .

  • Fe(III) Complex : Exhibits redox activity in catalytic applications .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl, 100°C), the thiazole ring undergoes hydrolysis to form a β-ketoamide intermediate, which rearranges into a substituted pyridine .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:

This compound+Ar-B(OH)2Pd(PPh3)4(2-(3-Ar-Phenyl)thiazol-4-yl)methanamine\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(2-(3-Ar-Phenyl)thiazol-4-yl)methanamine}

Conditions: Pd catalyst, base (K₂CO₃), DMF/H₂O, 80°C .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, which are precursors for heterocyclic scaffolds:

This compound+RCHO(2-(3-Chlorophenyl)thiazol-4-yl)methanimine+H2O\text{this compound} + \text{RCHO} \rightarrow \text{(2-(3-Chlorophenyl)thiazol-4-yl)methanimine} + \text{H}_2\text{O}

Applications: Antimicrobial agents (MIC = 8–32 µg/mL) .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H10ClN2S
  • Molecular Weight : 218.71 g/mol
  • CAS Number : 690632-12-3
  • IUPAC Name : [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine

The thiazole ring structure is significant for its role in biological activity, with the presence of chlorine and phenyl groups enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including (2-(3-Chlorophenyl)thiazol-4-yl)methanamine. For instance:

  • Synthesis of Thiazole Derivatives : Research indicates that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. One study demonstrated that a derivative showed an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer properties .
CompoundCell LineIC50 (mM)
Thiazole DerivativeA54923.30 ± 0.35
Thiazole HybridU251< 10

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects:

  • Electroshock Seizure Test : Compounds containing thiazole moieties demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg in various models .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are noteworthy:

  • Evaluation of Antioxidant Activity : Several synthesized thiazoles exhibited superior antioxidant activity compared to standard antioxidants, attributed to their ability to scavenge free radicals effectively .

Case Study 1: Anticancer Activity

A study synthesized a series of thiazole derivatives that were tested against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticancer activity, particularly with electron-withdrawing groups such as chlorine .

Case Study 2: Anticonvulsant Effects

In a controlled study involving animal models, a specific thiazole derivative was evaluated for its anticonvulsant efficacy using the maximal electroshock seizure test. The compound exhibited notable protection against induced seizures, suggesting its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-Phenylthiazol-4-yl)methanamine Phenyl (no halogen) C₁₀H₁₀N₂S 190.26 Baseline for activity comparison; used in antimicrobial studies
(2-(4-Chlorophenyl)thiazol-4-yl)methanamine 4-Chloro C₁₀H₉ClN₂S 224.71 Higher lipophilicity than 3-Cl analog; antimicrobial potential
(2-(4-Methylphenyl)thiazol-4-yl)methanamine 4-Methyl C₁₁H₁₂N₂S 204.29 Enhanced metabolic stability due to methyl group
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine 3-Methoxy C₁₁H₁₂N₂OS 220.29 Improved solubility; used in CNS-targeting drug design
(2-(4-Bromophenyl)thiazol-4-yl)methanamine 4-Bromo C₁₀H₉BrN₂S 269.16 Used in radiopharmaceuticals due to Br isotope

Heterocycle Modifications

Compound Name Heterocycle Core Molecular Formula Molecular Weight (g/mol) Key Differences References
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole C₁₀H₉ClN₂O 208.65 Reduced electron density compared to thiazole; altered hydrogen-bonding capacity
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene-thiazole hybrid C₈H₈N₂S₂ 196.29 Expanded π-conjugation; potential optoelectronic applications

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position Effects :

    • The 3-chlorophenyl substituent in the target compound provides moderate steric hindrance and electron-withdrawing effects, enhancing binding to bacterial enzymes compared to the 4-chloro analog.
    • Methoxy groups (e.g., 3-methoxy in ) improve water solubility but may reduce membrane permeability.
  • Biological Activity :

    • Thiazole derivatives with chlorophenyl groups exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL).
    • The N-methylated derivative (1-[2-(3-chlorophenyl)thiazol-4-yl]-N-methylmethanamine) shows enhanced blood-brain barrier penetration in preclinical models.

Data Tables

Table 1: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
(2-(3-Chlorophenyl)thiazol-4-yl)methanamine 2.8 0.12 (Water) 148–152
(2-(4-Bromophenyl)thiazol-4-yl)methanamine 3.1 0.09 (Water) 160–164
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine 2.3 0.45 (Water) 135–138

Biological Activity

The compound (2-(3-Chlorophenyl)thiazol-4-yl)methanamine , also known by its CAS number 775579-08-3, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN2SC_9H_8ClN_2S. It features a thiazole ring that is crucial for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the chlorine atom on the phenyl group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1A17223.30 ± 0.35
2B16F10<25
3MDA-MB-231<25

These results suggest that the thiazole moiety plays a vital role in inhibiting cancer cell proliferation, with some derivatives showing potency comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound this compound has been reported to inhibit bacterial growth effectively. In a study evaluating various thiazole compounds, it was found that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL against various bacterial strains.

This antimicrobial activity is attributed to the ability of the thiazole ring to interact with bacterial enzymes and disrupt cellular processes .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It may bind to certain receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.

Molecular docking studies suggest that the compound forms stable complexes with target proteins, further elucidating its mechanism of action .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives, including this compound:

  • Study on Antitumor Activity : A recent study evaluated the compound's effects on Jurkat cells, a model for T-cell leukemia. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers .
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC of 20 µg/mL, indicating strong potential for therapeutic applications in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for (2-(3-Chlorophenyl)thiazol-4-yl)methanamine, and how can purity be validated?

A common approach involves reacting 4-(chloromethyl)thiazole derivatives with 3-chlorophenyl substituents under basic conditions. For example, chloromethyl intermediates (e.g., 4-(chloromethyl)thiazole) can undergo nucleophilic substitution with 3-chlorophenylboronic acid in the presence of a palladium catalyst . Purity validation typically employs HPLC (≥95% purity) and mass spectrometry (exact mass: 225.02 g/mol for C10_{10}H9_9ClN2_2S) . Melting point analysis (203–204°C for its hydrochloride monohydrate form, CAS RN 690632-12-3) further confirms crystallinity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and methanamine group (δ ~3.5 ppm for -CH2_2-NH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (225.02 g/mol) and isotopic patterns for chlorine .
  • X-ray Diffraction : Structural validation is achieved via single-crystal studies (e.g., PDB ID 8AZ9, resolution 1.42 Å), resolving bond angles and dihedral distortions in the thiazole-chlorophenyl system .

Advanced Research Questions

Q. How can computational docking predict interactions between this compound and biological targets?

AutoDock4 and similar tools model ligand-receptor interactions by incorporating receptor flexibility. For example, docking studies with SARS-CoV-2 nsp1 (PDB ID 8AZ9) reveal hydrogen bonding between the thiazole nitrogen and Glu 124, while the 3-chlorophenyl group engages in hydrophobic interactions with Val 121 . Free energy calculations (e.g., MM-PBSA) quantify binding affinities, aiding in structure-activity relationship (SAR) optimization .

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

Challenges include:

  • Disorder in the Chlorophenyl Group : Partial occupancy due to rotational freedom is resolved using SHELXL refinement with restraints on anisotropic displacement parameters .
  • Twinned Crystals : SHELXE’s twin-law detection corrects for pseudo-merohedral twinning, common in thiazole derivatives .
  • Hydrogen Atom Positioning : Multiwfn’s electron density topology analysis identifies H-bond donor/acceptor sites (e.g., methanamine NH2_2 as a donor) .

Q. How does the electronic structure influence reactivity and biological activity?

Multiwfn analysis reveals:

  • Electrostatic Potential (ESP) : The thiazole ring’s electron-deficient region (ESP ~+30 kcal/mol) attracts nucleophiles, while the methanamine group acts as a H-bond donor .
  • Frontier Molecular Orbitals (FMOs) : A small HOMO-LUMO gap (~4.5 eV) suggests redox activity, corroborated by oxidative stability assays using H2_2O2_2 .
  • Charge Transfer : The 3-chlorophenyl group withdraws electron density, enhancing electrophilicity at the thiazole C2 position, critical for covalent inhibition mechanisms .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Comparative studies with analogs (e.g., 2-(2-trifluoromethylphenyl)thiazole derivatives) show:

  • Chlorine vs. Fluorine : The 3-Cl group improves binding to hydrophobic pockets (e.g., in kinase targets) due to its larger van der Waals radius compared to F .
  • Methanamine vs. Methylamine : The primary amine enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Yields vary (50–85%) due to:

  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., thiazole ring oxidation). Kinetic studies using in-situ IR monitor intermediate stability .
  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% vs. 10 mol% shows diminishing returns beyond 7 mol%, validated by DOE (Design of Experiments) .

Q. Conflicting biological activity data across assays: What factors explain this?

  • Protein Flexibility : MD simulations (100 ns) show target conformational changes (e.g., SARS-CoV-2 nsp1 loop dynamics) alter ligand binding modes .
  • Assay Conditions : Varying pH (6.5 vs. 7.4) impacts protonation of the methanamine group (pKa ~8.1), affecting cell permeability in cytotoxicity assays .

Methodological Resources

  • Crystallography : SHELX suite for refinement , PDB ID 8AZ9 for structural templates .
  • Computational Chemistry : AutoDock4 for docking , Multiwfn for electronic analysis .
  • Synthesis : Continuous-flow reactors for scalability , DOE for yield optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Reactant of Route 2
(2-(3-Chlorophenyl)thiazol-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.